molecular formula C15H14N2 B11883141 1-Benzyl-1H-indol-3-amine

1-Benzyl-1H-indol-3-amine

Cat. No.: B11883141
M. Wt: 222.28 g/mol
InChI Key: RRARIDBNHNSFDV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-3-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole moiety with a benzyl group attached to the nitrogen atom and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indol-3-amine can be synthesized through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of 1-benzyl-1-phenylhydrazine with an appropriate aldehyde in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which have significant biological and pharmaceutical applications .

Scientific Research Applications

1-Benzyl-1H-indol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde
  • 1-Benzyl-1H-indole-2-carboxylic acid
  • 1-Benzyl-1H-indole-5-amine

Comparison: 1-Benzyl-1H-indol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

1-benzylindol-3-amine

InChI

InChI=1S/C15H14N2/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10,16H2

InChI Key

RRARIDBNHNSFDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N

Origin of Product

United States

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